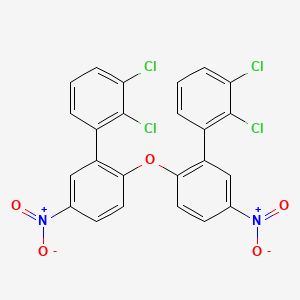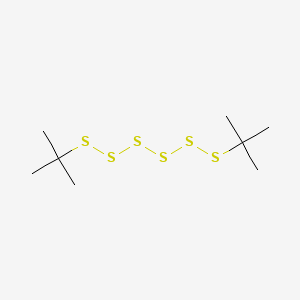
Di-tert-butyl hexasulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl hexasulphide is an organosulfur compound with the molecular formula (C₄H₉)₂S₆. It is a member of the polysulfide family, which are compounds containing chains of sulfur atoms. Polysulfides are known for their unique chemical properties and are used in various industrial applications due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl hexasulphide can be synthesized through the reaction of tert-butylthiol with sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). The reaction typically involves the following steps:
-
Reaction with Sulfur Dichloride
Reagents: tert-butylthiol, sulfur dichloride
Conditions: The reaction is carried out at room temperature.
Equation: 2 (C₄H₉)SH + SCl₂ → (C₄H₉)₂S₆ + 2 HCl
-
Reaction with Disulfur Dichloride
Reagents: tert-butylthiol, disulfur dichloride
Equation: 2 (C₄H₉)SH + S₂Cl₂ → (C₄H₉)₂S₆ + 2 HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl hexasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other lower polysulfides.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and lower polysulfides
Substitution: Compounds with different functional groups replacing the tert-butyl groups
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl hexasulphide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of di-tert-butyl hexasulphide involves its ability to undergo homolytic substitution reactions, forming stabilized perthiyl radicals. These radicals are highly reactive and can interact with various molecular targets, including peroxyl radicals, making this compound an effective antioxidant. The persistence of perthiyl radicals also contributes to its reactivity at elevated temperatures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl disulfide
- Di-tert-butyl trisulfide
- Di-tert-butyl tetrasulfide
Comparison
Di-tert-butyl hexasulphide is unique among its similar compounds due to its higher sulfur content, which imparts distinct chemical properties. For example, it has greater reactivity towards peroxyl radicals compared to di-tert-butyl disulfide and trisulfide. This makes it a more effective antioxidant and stabilizer in various applications.
Eigenschaften
CAS-Nummer |
7330-33-8 |
|---|---|
Molekularformel |
C8H18S6 |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
2-(tert-butylhexasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S6/c1-7(2,3)9-11-13-14-12-10-8(4,5)6/h1-6H3 |
InChI-Schlüssel |
ISVXFCLKAVEYPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SSSSSSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


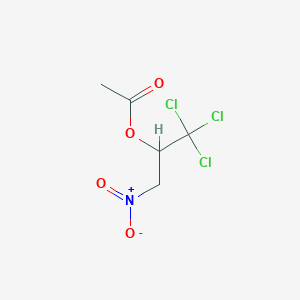
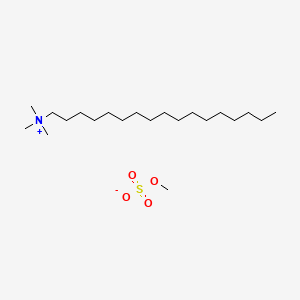
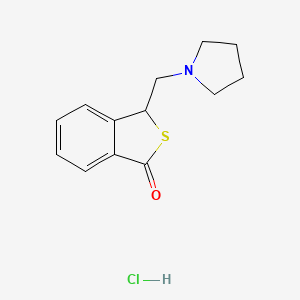
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
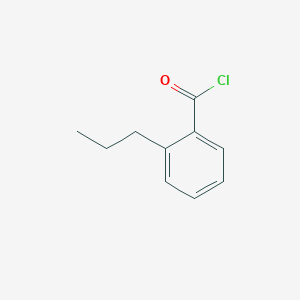

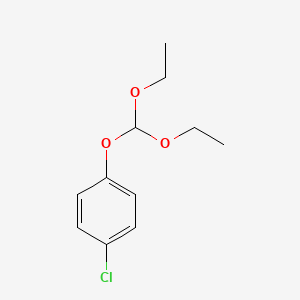
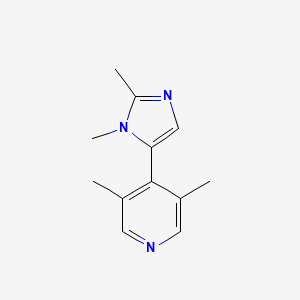
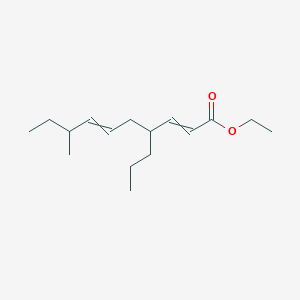
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
